5-Propargyloxy-2-bromo-4-methylpyridine: A Technical Guide to a Novel Scaffold for Drug Discovery
5-Propargyloxy-2-bromo-4-methylpyridine: A Technical Guide to a Novel Scaffold for Drug Discovery
Introduction: The Rationale for a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are prominent in the development of treatments for a wide range of diseases, including cancer, inflammatory conditions, and infectious agents.[2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This guide details the synthesis, characterization, and potential applications of a novel, multifunctional building block: 5-propargyloxy-2-bromo-4-methylpyridine .
This compound is rationally designed to incorporate three key chemical features, each contributing to its potential as a versatile intermediate for drug discovery:
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The 2-Bromopyridine Moiety: The bromine atom at the 2-position serves as a highly versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for lead optimization.
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The Propargyl Ether Group: The terminal alkyne of the propargyl group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bio-orthogonal reaction allows for the covalent linkage of the pyridine scaffold to other molecules, such as biomolecules for target identification or fluorescent probes for imaging applications. Furthermore, the propargylamine moiety itself is recognized as an important pharmacophore in drug discovery.
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The 4-Methyl Group: The methyl group provides steric and electronic influence on the pyridine ring, which can impact the molecule's binding affinity and metabolic stability.
To date, a specific CAS number for 5-propargyloxy-2-bromo-4-methylpyridine has not been assigned in public chemical databases. This guide, therefore, serves as a comprehensive whitepaper on its proposed synthesis, in-depth characterization, and the scientific basis for its utility in modern drug development.
Proposed Synthesis of 5-Propargyloxy-2-bromo-4-methylpyridine
The synthesis of the target compound is proposed via a two-step process, beginning with the synthesis of the key precursor, 2-bromo-5-hydroxy-4-methylpyridine, followed by a Williamson ether synthesis to introduce the propargyl group.
Step 1: Synthesis of 2-Bromo-5-hydroxy-4-methylpyridine (CAS: 164513-38-6)
The precursor, 2-bromo-5-hydroxy-4-methylpyridine, is a known compound.[5][6] A common and effective method for its synthesis involves the diazotization of 2-amino-5-bromo-4-methylpyridine, followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol:
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Diazotization: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-amino-5-bromo-4-methylpyridine in an aqueous sulfuric acid solution (e.g., 20%).
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Cool the mixture to 0-5°C using an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to ensure the stability of the diazonium salt intermediate.
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Stir the reaction mixture at 0°C for an additional hour upon completion of the sodium nitrite addition.
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Hydrolysis: Gently heat the reaction mixture to reflux and maintain for one hour to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.[5]
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Work-up and Purification: Cool the reaction mixture to 5°C and carefully adjust the pH to 10 with a concentrated sodium hydroxide solution.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2-bromo-5-hydroxy-4-methylpyridine as a white crystalline solid.[5]
Step 2: Williamson Ether Synthesis of 5-Propargyloxy-2-bromo-4-methylpyridine
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. In this step, the hydroxyl group of 2-bromo-5-hydroxy-4-methylpyridine is deprotonated to form a nucleophilic pyridinolate, which then displaces the bromide from propargyl bromide.
Experimental Protocol:
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Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2-bromo-5-hydroxy-4-methylpyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at room temperature to deprotonate the hydroxyl group. Stir until gas evolution ceases (if using NaH).
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Alkylation: To the resulting pyridinolate solution, add propargyl bromide dropwise.
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Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 5-propargyloxy-2-bromo-4-methylpyridine.
Caption: Proposed two-step synthesis of 5-propargyloxy-2-bromo-4-methylpyridine.
Purification and Characterization of the Novel Compound
As a novel chemical entity, rigorous purification and characterization are paramount to confirm its structure and purity.
Purification:
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Technique: Flash column chromatography on silica gel.
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Eluent System: A gradient of ethyl acetate in hexanes is a suitable starting point for elution. The optimal ratio should be determined by TLC analysis.
Characterization Methods and Expected Results:
| Technique | Purpose | Expected Observations for 5-Propargyloxy-2-bromo-4-methylpyridine |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | - Aromatic protons on the pyridine ring (2 singlets).- Methylene protons of the propargyl group (doublet).- Acetylenic proton (triplet).- Methyl group protons (singlet). |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Distinct signals for the five carbons of the pyridine ring.- Signals for the three carbons of the propargyl group (alkynyl and methylene).- A signal for the methyl group carbon. |
| FT-IR | Identification of functional groups. | - C-H stretching (aromatic and aliphatic).- C≡C-H stretching (terminal alkyne).- C≡C stretching.- C-O-C stretching (ether linkage).- C=C and C=N stretching (pyridine ring).- C-Br stretching. |
| Mass Spec. | Determination of molecular weight and formula. | - A molecular ion peak corresponding to the exact mass of C₉H₈BrNO. |
Potential Applications in Drug Discovery and Chemical Biology
The unique combination of functional groups in 5-propargyloxy-2-bromo-4-methylpyridine makes it a highly attractive scaffold for the synthesis of biologically active molecules.
A Versatile Intermediate for Library Synthesis
The orthogonal reactivity of the bromo and propargyl groups is a key feature. The bromo substituent can be used for diversification through cross-coupling reactions, while the propargyl group can be reserved for late-stage modifications via click chemistry. This allows for the efficient construction of large and diverse compound libraries for high-throughput screening.
Caption: Orthogonal reactivity of the target compound for library diversification.
Scaffold for Kinase Inhibitors
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site. While the target molecule is not an aminopyridine, the 2-bromo substituent can be readily converted to an amino group or used to couple with fragments that mimic this interaction. The overall structure provides a rigid framework for presenting substituents into the active site of kinases, making it a promising starting point for the design of novel inhibitors.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for 5-propargyloxy-2-bromo-4-methylpyridine does not exist, precautions should be based on the known hazards of its constituent functional groups and precursors.
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2-Bromo-5-hydroxy-4-methylpyridine: This precursor is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[6]
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Propargyl Bromide: This reagent is a lachrymator and is toxic and flammable.
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Bases: Sodium hydride is highly flammable and reacts violently with water.
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Handle all reagents and the final product with care, avoiding inhalation, ingestion, and skin contact.
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Follow standard laboratory procedures for the safe handling of flammable and reactive chemicals.
Conclusion
5-Propargyloxy-2-bromo-4-methylpyridine represents a novel and strategically designed chemical scaffold with significant potential for applications in drug discovery and chemical biology. Its synthesis from readily available starting materials via robust and well-understood chemical transformations makes it an accessible building block for medicinal chemists. The orthogonal reactivity of its bromo and propargyl functionalities provides a powerful platform for the generation of diverse molecular libraries. This in-depth technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the utility of this promising new compound in the quest for novel therapeutics.
References
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Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 5-Bromo-2-hydroxy-4-methylpyridine. Retrieved February 22, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-methylpyridine Properties. Retrieved February 22, 2026, from [Link]
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Ahmed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
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Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 22, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 22, 2026, from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 22, 2026, from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved February 22, 2026, from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 22, 2026, from [Link]
- Khan, K. M., et al. (2023). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 207-252). Elsevier.
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Asgari, D., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1033. [Link]
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